

An In-depth Technical Guide to 2,3-Dimethyl-5-hexen-3-ol

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Compound of Interest

Compound Name: 2,3-Dimethyl-5-hexen-3-ol

Cat. No.: B096895

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IUPAC Name: 2,3-dimethylhex-5-en-3-ol CAS Number: 19550-90-4

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for **2,3-Dimethyl-5-hexen-3-ol**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

2,3-Dimethyl-5-hexen-3-ol is a tertiary allylic alcohol with the molecular formula $C_8H_{16}O$.^[1]

Below is a summary of its key physical and chemical properties.

Property	Value	Source
IUPAC Name	2,3-dimethylhex-5-en-3-ol	[1]
CAS Number	19550-90-4	[1]
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[1]
XLogP3-AA	2.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[1]
Exact Mass	128.120115130 Da	[1]
Topological Polar Surface Area	20.2 Å ²	[1]
Heavy Atom Count	9	[1]
Complexity	96.7	[1]

Synthesis

A plausible and widely used method for the synthesis of tertiary alcohols such as **2,3-Dimethyl-5-hexen-3-ol** is the Grignard reaction.[2] This involves the reaction of a suitable ketone with an organomagnesium halide.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of **2,3-Dimethyl-5-hexen-3-ol** by the addition of allylmagnesium bromide to 3-methyl-2-butanone (isopropyl methyl ketone).

Materials:

- Magnesium turnings
- Anhydrous diethyl ether

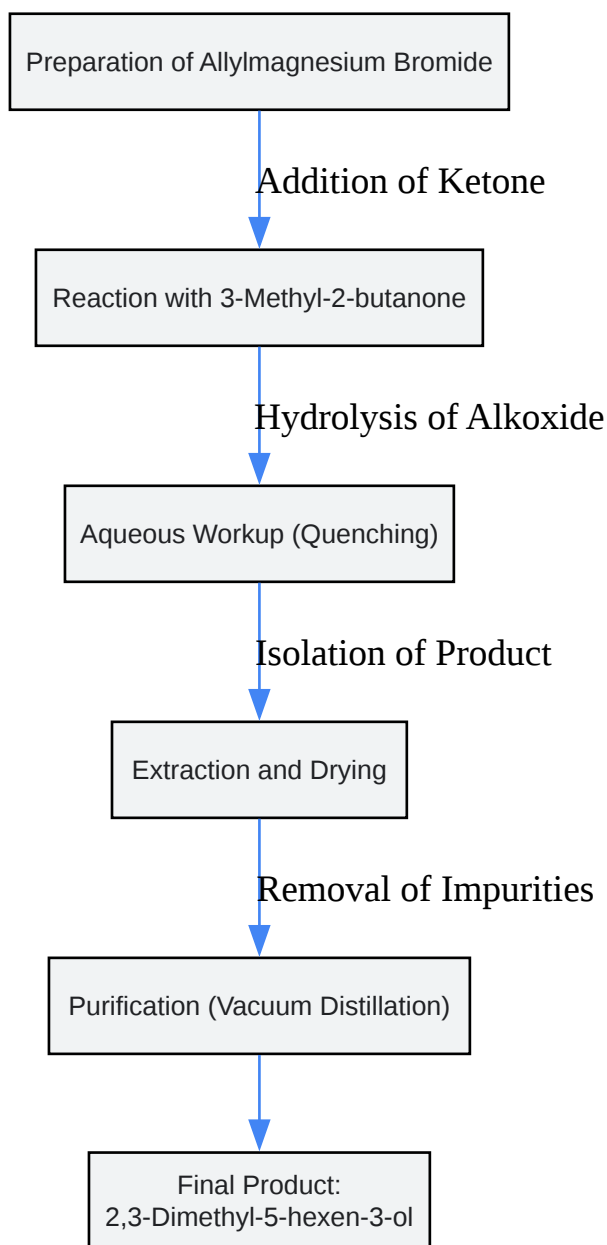
- Allyl bromide
- 3-Methyl-2-butanone (isopropyl methyl ketone)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Iodine crystal (as initiator)

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
- Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming, and the rate of addition is controlled to maintain a gentle reflux.^[3]
- After the addition is complete, the reaction mixture is stirred until the magnesium is consumed, forming allylmagnesium bromide.
- The Grignard reagent is cooled in an ice bath, and a solution of 3-methyl-2-butanone in anhydrous diethyl ether is added dropwise with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

- The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield **2,3-Dimethyl-5-hexen-3-ol**.

Logical Relationship of Synthesis Steps



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Caption: Workflow for the synthesis of **2,3-Dimethyl-5-hexen-3-ol**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2,3-Dimethyl-5-hexen-3-ol**.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dimethyl-5-hexen-3-ol** is expected to show characteristic absorption bands for the hydroxyl group (O-H) and the carbon-carbon double bond (C=C).

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (alcohol)	~3600-3200 (broad)
C-H (alkane)	~2950-2850
C=C (alkene)	~1640
C-O (alcohol)	~1200-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected chemical shifts (δ) are approximately:
 - 0.8-1.0 ppm: Doublet for the two methyl groups of the isopropyl moiety.
 - 1.1-1.3 ppm: Singlet for the methyl group attached to the carbinol carbon.
 - 1.8-2.2 ppm: Multiplet for the methine proton of the isopropyl group.
 - 2.2-2.5 ppm: Multiplet for the allylic methylene protons.
 - 4.9-5.2 ppm: Multiplets for the terminal vinyl protons.
 - 5.7-6.0 ppm: Multiplet for the internal vinyl proton.
 - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
- ¹³C NMR:** The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of **2,3-Dimethyl-5-hexen-3-ol** will show a molecular ion peak (M^+) at m/z 128. Fragmentation patterns will be characteristic of a tertiary alcohol, often involving the loss of water ($M-18$) and alkyl groups.

Analytical Methods

Gas chromatography is a suitable technique for the analysis of volatile compounds like **2,3-Dimethyl-5-hexen-3-ol**.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of tertiary alcohols.

Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent polar stationary phase).

GC Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.

- Injection Volume: 1 μ L (split or splitless injection depending on concentration).

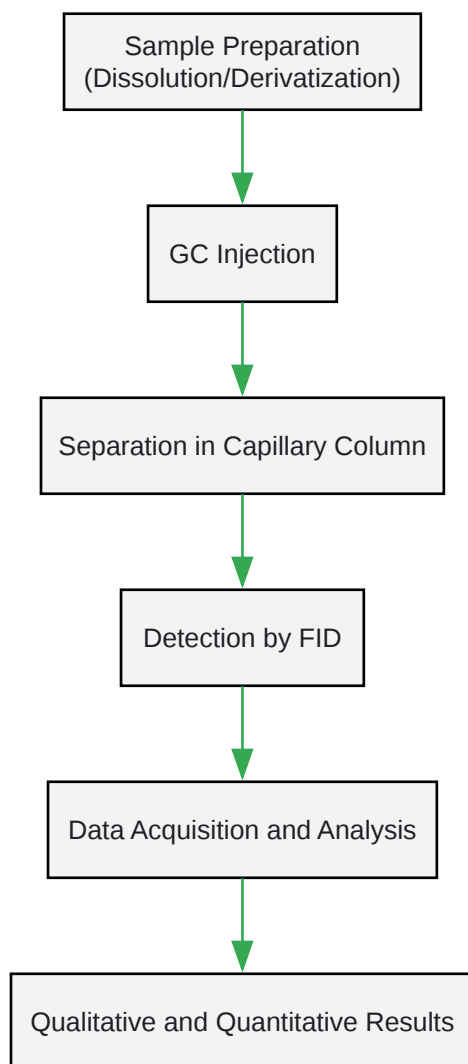
Sample Preparation:

- Dissolve the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).
- If necessary, derivatization with a silylating agent can be performed to improve peak shape and thermal stability.

Data Analysis:

- The retention time of the peak corresponding to **2,3-Dimethyl-5-hexen-3-ol** can be used for qualitative identification by comparison with a standard.
- The peak area can be used for quantitative analysis using a calibration curve or an internal standard method.

Experimental Workflow for GC Analysis



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Caption: General workflow for the GC analysis of **2,3-Dimethyl-5-hexen-3-ol**.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of **2,3-Dimethyl-5-hexen-3-ol**. As a tertiary allylic alcohol, its reactivity and potential biological effects may be of interest in metabolic studies and for its potential as a synthetic intermediate in the preparation of more complex biologically active molecules. Further research is required to elucidate any specific pharmacological properties.

Safety and Handling

Appropriate safety precautions should be taken when handling **2,3-Dimethyl-5-hexen-3-ol**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or in a fume hood.
- Fire Safety: Keep away from open flames and sources of ignition, as it is a combustible liquid.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of vapors.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data sheets.

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